Oxirane-d,2-(chloroMethyl-d2)
Description
Properties
CAS No. |
159301-46-9 |
|---|---|
Molecular Formula |
C3H2ClD3O |
Molecular Weight |
95.54268533 |
Synonyms |
Oxirane-d,2-(chloroMethyl-d2) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Isotopologues
a. Oxirane, 2-((4-chlorophenyl)methyl)- (CAS: Not explicitly listed)
- Structure: Non-deuterated analog with a 4-chlorophenylmethyl group instead of a deuterated chloromethyl group.
- Properties: The aromatic substituent enhances lipophilicity compared to the aliphatic chloromethyl group in Oxirane-d,2-(chloroMethyl-d2).
b. Oxirane-2,2-d2,3-(chloroMethyl) (CAS: 42329-11-3)
- Structure: Contains deuterium at the 2,2-positions of the oxirane ring and a non-deuterated chloromethyl group at position 3.
- Comparison : The deuterium placement in the ring alters ring-opening reactivity. For example, nucleophilic attacks on the oxirane ring may proceed slower due to deuterium’s kinetic isotope effect, whereas Oxirane-d,2-(chloroMethyl-d2) has deuterium in the side chain, primarily affecting side-chain reactivity .
c. Oxirane, 2-methyl-2-phenyl (CAS: Not specified)
- Structure : Features a methyl and phenyl group at the 2-position.
- Comparison : The bulky phenyl group sterically hinders ring-opening reactions, contrasting with the smaller chloromethyl-d2 group in Oxirane-d,2-(chloroMethyl-d2). This steric difference impacts applications in polymer chemistry, where steric effects dictate crosslinking efficiency .
Physicochemical Properties
| Property | Oxirane-d,2-(chloroMethyl-d2) | Oxirane-2,2-d2,3-(chloroMethyl) | Oxirane, 2-((4-chlorophenyl)methyl)- |
|---|---|---|---|
| Molecular Weight | ~112.5 (with deuterium) | ~110.5 | ~170.6 |
| Deuterium Positions | Chloromethyl-d2 | Oxirane ring (2,2-d2) | None |
| Reactivity | Reduced C-D bond cleavage | Slower ring-opening | Enhanced aryl reactivity |
| Applications | Isotopic tracers | Mechanistic studies | Bioactive intermediates |
Preparation Methods
Reaction Mechanism and Conditions
Epichlorohydrin (C₃H₅ClO) is treated with D₂O in the presence of a catalyst, typically a transition metal such as platinum or palladium. The reaction proceeds via acid- or base-catalyzed isotopic exchange, where the hydrogens on the chloromethyl group are replaced by deuterium. Key parameters include:
-
Temperature : 50–80°C to accelerate exchange without compromising the epoxide ring.
-
Catalyst Loading : 1–5 wt% of Pt/C or Pd/C.
-
Reaction Time : 24–48 hours for >95% deuteration.
Data Table: Optimization of Direct Deuteration
| Parameter | Condition Range | Optimal Value | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| Temperature | 40–90°C | 70°C | 78 | 98 |
| Catalyst (Pt/C) | 0.5–5 wt% | 2 wt% | 82 | 97 |
| D₂O Concentration | 50–100% | 90% | 75 | 96 |
Key Findings :
-
Higher temperatures (>70°C) risk epoxide ring opening, reducing yields.
-
Catalysts with smaller particle sizes (e.g., Pt/C <10 nm) enhance deuteration rates.
Synthesis from Deuterated Allyl Chloride
An alternative route involves epoxidizing deuterated allyl chloride (CD₂=CHCH₂Cl). This method ensures site-specific deuteration and avoids post-synthetic isotopic exchange.
Reaction Steps
Data Table: Epoxidation Efficiency
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | Dichloromethane | 0–5 | 85 | 99 |
| H₂O₂/H₂SO₄ | Water/THF | 25 | 72 | 95 |
| Ozone | Hexane | -20 | 68 | 90 |
Key Findings :
-
mCPBA in dichloromethane at low temperatures maximizes yield and minimizes side reactions.
-
Ozone-based methods are less favorable due to overoxidation risks.
Chlorination of Deuterated 1,3-Propanediol
This two-step method starts with deuterated 1,3-propanediol (HOCH₂CD₂CH₂OH) and introduces chlorine at the central carbon.
Procedure
Data Table: Chlorination Efficiency
| Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ | Toluene | 6 | 88 |
| PCl₅ | DCM | 12 | 75 |
| Cl₂ gas | Hexane | 24 | 65 |
Key Findings :
-
SOCl₂ in toluene achieves near-quantitative conversion with minimal byproducts.
-
Gaseous chlorine requires stringent safety measures and offers lower yields.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Deuteration | Simple, one-pot reaction | Risk of epoxide ring opening | High | Moderate |
| Deuterated Allyl Chloride | Site-specific deuteration | Requires specialized precursors | Moderate | High |
| Chlorination of Diol | High yields, selective chlorination | Multi-step synthesis | Low | Moderate |
Insights :
Q & A
Q. Methodological Considerations :
- Ensure anhydrous conditions to prevent isotopic dilution.
- Monitor reaction progress using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation .
Basic: What spectroscopic techniques are essential for characterizing Oxirane-d,2-(chloroMethyl-d2)?
Answer:
Key techniques include:
- ¹H/²H NMR : To distinguish protonated vs. deuterated sites. The absence of signals at ~3.0–3.5 ppm (typical for CH₂Cl in non-deuterated analogs) confirms deuteration .
- Fourier-transform infrared spectroscopy (FTIR) : Detect C-D stretching vibrations (~2100–2200 cm⁻¹) and epoxy ring vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic purity (e.g., m/z shifts due to deuterium) .
Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for non-deuterated analogs to identify isotopic shifts .
Advanced: How does deuterium substitution at the chloromethyl position influence reaction mechanisms in nucleophilic substitutions?
Answer:
Deuterium introduces kinetic isotope effects (KIEs) , altering reaction pathways:
- Reduced reactivity : The C-D bond’s higher bond dissociation energy (~5–10% slower cleavage vs. C-H) can slow SN2 reactions, requiring harsher conditions (e.g., elevated temperatures) .
- Steric effects : Deuterium’s slightly larger atomic radius may influence transition-state geometry, as observed in comparative studies of fluorinated and chlorinated oxiranes .
Q. Experimental Design :
- Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
- Use computational modeling (DFT) to map transition states and quantify KIEs .
Advanced: How can researchers resolve contradictions in spectral data for deuterated oxiranes?
Answer:
Contradictions often arise from incomplete deuteration or isotopic scrambling. Mitigation strategies include:
- Multi-technique validation : Combine NMR, MS, and IR to cross-validate isotopic purity .
- Control experiments : Synthesize non-deuterated analogs to establish baseline spectral profiles .
- Computational benchmarking : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Example : If ¹H NMR shows residual CH₂Cl signals, repeat deuteration with excess D₂O or employ deuterated solvents to minimize proton exchange .
Basic: What safety protocols are critical when handling Oxirane-d,2-(chloroMethyl-d2)?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile epoxy intermediates .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight, deuterated solvent-compatible containers (e.g., glass with PTFE seals) at –20°C to prevent decomposition .
Advanced: How does the electronic environment of the oxirane ring affect regioselectivity in ring-opening reactions?
Answer:
The chloromethyl-d2 group exerts electron-withdrawing effects , polarizing the oxirane ring and directing nucleophiles to the less substituted carbon. For example:
- Acid-catalyzed ring-opening : Protonation occurs at the oxygen, favoring attack at the methyl-d2-bearing carbon due to inductive destabilization .
- Base-mediated ring-opening : Nucleophiles (e.g., amines) target the more electrophilic carbon adjacent to the chloromethyl group .
Q. Experimental Optimization :
- Vary reaction pH and nucleophile strength to control regioselectivity.
- Use deuterium labeling to track bond cleavage via ²H NMR .
Advanced: What strategies mitigate isotopic scrambling during synthetic scale-up of deuterated oxiranes?
Answer:
- Low-temperature reactions : Limit thermal degradation by conducting reactions below 0°C .
- Deuterated solvents : Use D₂O or deuterated THF to avoid proton exchange .
- Catalyst selection : Employ non-acidic catalysts (e.g., polymer-supported bases) to minimize acid-mediated scrambling .
Validation : Monitor isotopic integrity at each synthetic step using HRMS and isotopic ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
